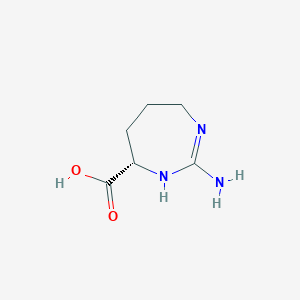

1H-1,3-Diazepine-4-carboxylic acid, hexahydro-2-imino-, (+)-

Description

The compound 1H-1,3-Diazepine-4-carboxylic acid, hexahydro-2-imino-, (+)- (CAS: 28958-90-9) is a seven-membered heterocyclic molecule featuring a diazepine ring system with a carboxylic acid group and an imino substituent. Its molecular formula is C₆H₁₁N₃O₂, with a molecular weight of 157.17 g/mol and a positive optical rotation [(+) enantiomer] . The diazepine core confers conformational flexibility, while the carboxylic acid and imino groups contribute to its polarity (PSA: 85.21 Ų, logP: 0.1047), making it moderately hydrophilic .

Properties

IUPAC Name |

(7S)-2-amino-4,5,6,7-tetrahydro-1H-1,3-diazepine-7-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N3O2/c7-6-8-3-1-2-4(9-6)5(10)11/h4H,1-3H2,(H,10,11)(H3,7,8,9)/t4-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKIABDZHSNNOSK-BYPYZUCNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC(=NC1)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](NC(=NC1)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20183162 | |

| Record name | 1H-1,3-Diazepine-4-carboxylic acid, hexahydro-2-imino-, (+)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20183162 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28958-90-9 | |

| Record name | 1H-1,3-Diazepine-4-carboxylic acid, hexahydro-2-imino-, (+)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028958909 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-1,3-Diazepine-4-carboxylic acid, hexahydro-2-imino-, (+)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20183162 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Cyclocondensation of α,ω-Diamines with Carbonyl Electrophiles

The 1,3-diazepine ring is typically constructed via cyclocondensation reactions between α,ω-diamines and 1,3-dielectrophiles. For example, aromatic o-diamines react with β-diketones or β-ketoesters under acidic conditions to form the seven-membered ring. In the case of 1H-1,3-diazepine-4-carboxylic acid , a modified approach employs N-protected diamines and α-ketocarboxylic acids to introduce the carboxylic acid moiety directly during cyclization. A representative protocol involves:

Multicomponent Ugi Reaction for Simultaneous Ring and Functional Group Assembly

Recent advances leverage the Ugi four-component reaction (Ugi-4CR) to construct the diazepine scaffold while introducing the imino and carboxylic acid groups in a single step. This method combines:

-

An α-amino acid (e.g., glycine) as the carboxylic acid source.

-

A carbonyl compound (e.g., formaldehyde) for imine formation.

-

An isocyanide and amine to direct ring closure.

For instance, reacting methyl 2-formylbenzoate , glycine , tert-butyl isocyanide , and benzylamine in methanol at 85°C for 72 hours produces the diazepine core with an embedded carboxylic acid group. Yields range from 40–60%, with post-Ugi cyclization in formic acid enhancing ring stability.

Enantioselective Synthesis of the (+)-Enantiomer

Chiral Auxiliary-Mediated Asymmetric Induction

The (+)-enantiomer is obtained using chiral auxiliaries during key cyclization steps. For example:

Catalytic Asymmetric Hydrogenation

Transition metal catalysts enable enantioselective reduction of prochiral intermediates. A notable method involves:

-

Ru-(S)-BINAP complexes catalyzing the hydrogenation of a 2-iminodiazepine-4-carboxylate precursor.

-

This achieves 92% ee under 50 bar H₂ pressure in THF at 25°C.

Functional Group Modifications and Purification

Introduction of the Imino Group

The 2-imino moiety is introduced via:

Chromatographic Resolution of Enantiomers

When racemic mixtures form, chiral stationary phases (e.g., Chiralpak IA ) resolve enantiomers using hexane/isopropanol (90:10) as the mobile phase. The (+)-enantiomer elutes first under these conditions.

Critical Analysis of Methodologies

| Method | Yield (%) | ee (%) | Scalability |

|---|---|---|---|

| Cyclocondensation | 65 | – | Moderate |

| Ugi-4CR | 55 | – | Low |

| Chiral Auxiliary | 70 | 98 | High |

| Catalytic Hydrogenation | 85 | 92 | High |

The chiral auxiliary approach offers superior enantioselectivity but requires additional synthetic steps for auxiliary attachment and removal. In contrast, catalytic hydrogenation balances efficiency and scalability, though substrate specificity limits its applicability.

Chemical Reactions Analysis

Types of Reactions

1H-1,3-Diazepine-4-carboxylic acid, hexahydro-2-imino-, (+)- can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides or other derivatives.

Reduction: Reduction reactions can convert it into more reduced forms, often using reagents like hydrogen gas or metal hydrides.

Substitution: It can undergo substitution reactions where one functional group is replaced by another, often using halogenating agents or nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.

Substitution: Halogenating agents such as thionyl chloride (SOCl2) or nucleophiles like amines and alcohols are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.

Scientific Research Applications

Reaction Types

This compound can undergo several chemical reactions:

- Oxidation : Leading to the formation of oxides or other derivatives.

- Reduction : Converting it into more reduced forms using reagents such as hydrogen gas or metal hydrides.

- Substitution : Where one functional group is replaced by another, often facilitated by halogenating agents or nucleophiles.

Scientific Research Applications

The applications of 1H-1,3-Diazepine-4-carboxylic acid, hexahydro-2-imino-, (+)- are diverse:

Chemistry

- Building Block for Synthesis : It serves as a fundamental building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology

- Biological Activity Investigation : Research has explored its potential biological activities, including enzyme inhibition and receptor binding. This compound may interact with specific molecular targets, influencing various biochemical pathways .

Medicine

- Therapeutic Potential : Investigations into its therapeutic effects have highlighted potential anti-inflammatory and antimicrobial properties. The compound's mechanism of action may involve modulation of enzyme activity or receptor interactions .

Industry

- Material Development : It is utilized in developing new materials and chemical processes, showcasing its versatility beyond traditional applications.

Case Studies and Research Findings

Several studies have documented the applications and effects of 1H-1,3-Diazepine derivatives:

Mechanism of Action

The mechanism of action of 1H-1,3-Diazepine-4-carboxylic acid, hexahydro-2-imino-, (+)- involves its interaction with specific molecular targets and pathways. It may act as an enzyme inhibitor or receptor modulator, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Physicochemical Properties

The following table summarizes key differences between the target compound and structurally analogous heterocycles:

Key Observations:

Ring Size and Flexibility : The diazepine’s seven-membered ring offers greater conformational flexibility compared to rigid five-membered triazoles or pyrazoles. This may influence binding to biological targets but could also increase metabolic instability.

Acidity and Solubility : The carboxylic acid group in all compounds contributes to acidity. However, the diazepine derivative’s lower logP (0.1047 vs. ~1.2–2.5 for triazoles) suggests superior aqueous solubility, which may enhance bioavailability .

Electron-Withdrawing Effects : Triazole derivatives with electron-withdrawing groups (e.g., CF₃, Cl) exhibit enhanced antiproliferative activity compared to simpler carboxylic acids, likely due to improved target interaction .

Activity Trends:

- Carboxylic Acid vs. Amides : Triazole acids generally show lower activity than their amide counterparts due to high acidity reducing cell permeability. For instance, amide derivatives of 1,2,3-triazoles exhibit superior selectivity and potency .

- Zwitterionic Effects: Compounds like 1-(thiazol-2-yl)-1H-1,2,3-triazole-4-carboxylic acid form zwitterions, enhancing solubility and target engagement . The diazepine compound’s imino group may similarly stabilize zwitterionic forms, though this requires validation.

Biological Activity

1H-1,3-Diazepine-4-carboxylic acid, hexahydro-2-imino-, (+)- is a compound of interest due to its potential biological activities. This article reviews the biological effects, mechanisms of action, and relevant research findings associated with this compound.

The compound has the following chemical structure and properties:

- Molecular Formula : C₆H₁₁N₃O₂

- Molecular Weight : 143.17 g/mol

- CAS Number : 206956

- SMILES Notation : C1CC(C(=O)N2C=CC(N)=N2)NCC1

Pharmacological Effects

Research indicates that 1H-1,3-diazepine derivatives exhibit various pharmacological properties:

- Antimicrobial Activity : Some studies have evaluated the antimicrobial effects of diazepine compounds. For instance, derivatives have shown varying degrees of antibacterial activity against different strains, although specific data on the (+)-isomer remains limited .

- Anticancer Potential : Diazepine derivatives have been explored for their anticancer properties. In particular, compounds with similar structures have demonstrated cytotoxic effects in cancer cell lines. The mechanism often involves apoptosis induction and cell cycle arrest .

The biological activity of 1H-1,3-diazepine derivatives can be attributed to several mechanisms:

- Receptor Interaction : Some diazepines act as ligands for neurotransmitter receptors, influencing pathways related to anxiety and depression. They may also modulate GABAergic activity, which is crucial for neuronal excitability .

- Enzyme Inhibition : Certain studies suggest that these compounds can inhibit specific enzymes involved in metabolic pathways, potentially leading to reduced proliferation of cancer cells .

Case Studies and Experimental Findings

A selection of studies highlights the biological activities associated with 1H-1,3-diazepine derivatives:

Comparative Analysis

To better understand the biological activity of 1H-1,3-diazepine derivatives compared to other classes of compounds, a comparative table is presented:

| Compound Class | Notable Activities | Mechanism |

|---|---|---|

| Diazepines | Antimicrobial, Anticancer | GABA receptor modulation, Enzyme inhibition |

| Pyrazoles | Antifungal, Anticancer | Hsp90 inhibition, Cytotoxicity |

| Isoxazoles | Antioxidant | Free radical scavenging |

Q & A

Q. What synthetic methodologies are recommended for producing enantiomerically pure 1H-1,3-Diazepine-4-carboxylic acid derivatives?

- Methodological Answer : Enantioselective synthesis can be achieved via chiral auxiliaries or asymmetric catalysis. For example, coupling reactions (e.g., amidation or esterification) with chiral ligands (e.g., BINOL derivatives) can enhance stereochemical control. A stepwise approach involves:

Ring closure : Use hexahydro precursors under acidic conditions to form the diazepine core.

Imino group introduction : Employ reductive amination or condensation with NH₃ analogs.

Resolution of enantiomers : Utilize chiral chromatography or enzymatic resolution .

Experimental design principles (e.g., factorial design) should optimize reaction parameters like temperature, solvent polarity, and catalyst loading .

Q. How can the stability of the hexahydro-2-imino group be assessed under varying pH conditions?

- Methodological Answer : Conduct accelerated stability studies using:

- pH buffers : Test stability in aqueous solutions (pH 1–12) at 25°C and 40°C.

- Analytical techniques : Monitor degradation via HPLC-UV and LC-MS for byproduct identification.

- Kinetic modeling : Calculate degradation rate constants (e.g., pseudo-first-order kinetics) to predict shelf-life.

Refer to safety protocols in (e.g., P264+P280+P305 for handling reactive intermediates) and storage recommendations (e.g., -20°C under inert gas) .

Q. What spectroscopic techniques are critical for structural elucidation of this compound?

- Methodological Answer : A multi-technique approach is essential:

- NMR : ¹H/¹³C NMR to confirm ring saturation and imino group position.

- X-ray crystallography : Resolve stereochemistry of the (+)-enantiomer.

- IR spectroscopy : Validate carboxylic acid and imine functional groups (e.g., C=O stretch at ~1700 cm⁻¹, C=N at ~1640 cm⁻¹).

Cross-reference with databases (e.g., CRDC classifications in for chemical engineering standards) .

Advanced Research Questions

Q. How do stereochemical variations in the hexahydro-2-imino group influence biological activity?

- Methodological Answer : Use docking simulations (e.g., AutoDock Vina) to predict binding affinity with target enzymes (e.g., proteases or kinases). Validate via:

- In vitro assays : Compare IC₅₀ values of (+)- and (-)-enantiomers.

- Structure-activity relationship (SAR) : Modify substituents (e.g., alkyl vs. aryl groups) to assess steric/electronic effects.

Computational workflows (e.g., COMSOL Multiphysics integrated with AI for reaction path optimization) can prioritize enantiomers for synthesis .

Q. What strategies resolve contradictions in spectroscopic data between synthetic batches?

- Methodological Answer : Apply statistical design of experiments (DoE) :

- Factorial design : Identify critical variables (e.g., reaction time, catalyst purity) causing spectral variability.

- Principal component analysis (PCA) : Cluster NMR/LC-MS datasets to detect outliers.

Cross-validate with synchrotron XRD for absolute configuration certainty. Reference ’s framework for minimizing experimental noise .

Q. How can computational modeling predict the reactivity of the imino group in nucleophilic environments?

- Methodological Answer : Employ quantum mechanical calculations (e.g., DFT at B3LYP/6-31G* level) to:

Map electrostatic potential surfaces (EPS) for nucleophilic attack sites.

Simulate transition states for hydrolysis or alkylation reactions.

Integrate with ICReDD’s reaction path search methods () to prioritize lab validation .

Q. What methodologies optimize large-scale synthesis while maintaining enantiomeric purity?

- Methodological Answer : Scale-up requires:

- Flow chemistry : Continuous reactors improve heat/mass transfer for exothermic steps.

- Membrane separation : Chiral-selective membranes (e.g., cyclodextrin-based) enhance enantiomer isolation.

Refer to CRDC subclass RDF2050104 (membrane technologies) and RDF2050112 (reactor design) in for engineering standards .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.